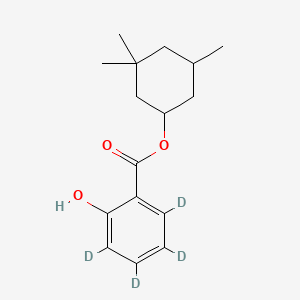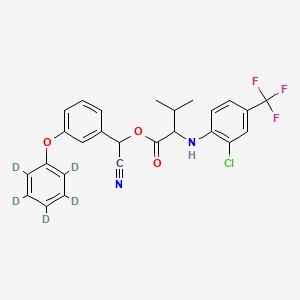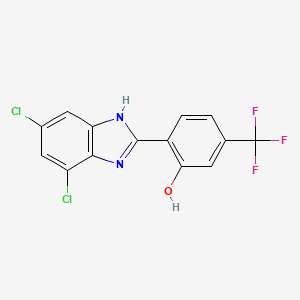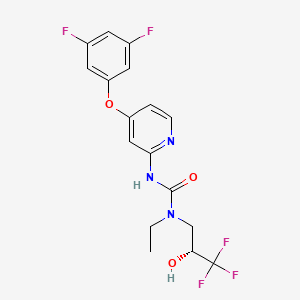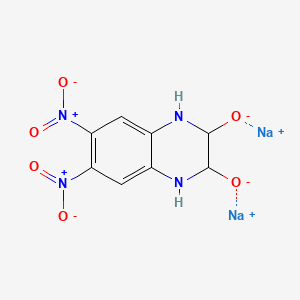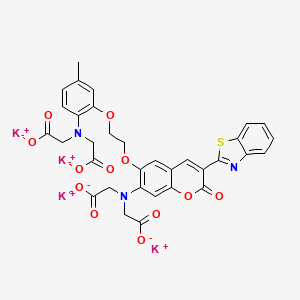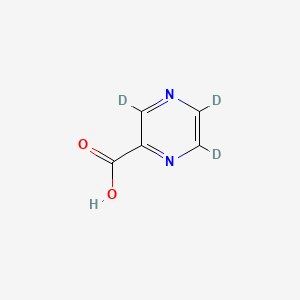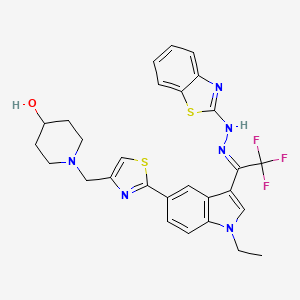
ATX inhibitor 16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El inhibidor de ATX 16 es un compuesto diseñado para inhibir la actividad de la autotaxina, una enzima responsable de la hidrólisis de lisofosfatidilcolina en ácido lisofosfatídico. Esta enzima juega un papel crucial en varios procesos fisiológicos y patológicos, incluida la proliferación celular, la migración y la producción de citocinas. La inhibición de la autotaxina ha mostrado potencial en el tratamiento de enfermedades como el cáncer, la fibrosis y los trastornos cardiovasculares .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del inhibidor de ATX 16 generalmente implica una serie de reacciones orgánicas, incluida la condensación, la ciclación y las modificaciones de grupos funcionales.
Métodos de producción industrial
La producción industrial del inhibidor de ATX 16 implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar aún más la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El inhibidor de ATX 16 se somete a varias reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno para formar óxidos o hidróxidos.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.
Sustitución: Reemplazo de un grupo funcional por otro
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción como la temperatura, el pH y la elección del solvente se optimizan para lograr los productos deseados .
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados del inhibidor de ATX 16, cada uno con grupos funcionales específicos que mejoran su actividad inhibitoria contra la autotaxina .
Aplicaciones Científicas De Investigación
El inhibidor de ATX 16 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como herramienta para estudiar la actividad enzimática de la autotaxina y su papel en varios procesos químicos.
Biología: Ayuda a comprender las vías biológicas que involucran el ácido lisofosfatídico y sus receptores.
Medicina: Potencial agente terapéutico para el tratamiento de enfermedades como el cáncer, la fibrosis y los trastornos cardiovasculares.
Industria: Se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos dirigidos a la autotaxina
Mecanismo De Acción
El inhibidor de ATX 16 ejerce sus efectos al unirse al sitio activo de la autotaxina, lo que evita la hidrólisis de lisofosfatidilcolina en ácido lisofosfatídico. Esta inhibición interrumpe las vías de señalización mediadas por el ácido lisofosfatídico, lo que lleva a una reducción de la proliferación celular, la migración y la producción de citocinas. Los objetivos moleculares involucrados incluyen los receptores acoplados a proteínas G para el ácido lisofosfatídico y varias moléculas de señalización aguas abajo .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares al inhibidor de ATX 16 incluyen:
- GLPG1690
- BBT-877
- BLD-0409
Singularidad
El inhibidor de ATX 16 es único en su diseño estructural, lo que permite una alta especificidad y potencia en la inhibición de la autotaxina. En comparación con otros inhibidores, ofrece propiedades farmacocinéticas mejoradas y efectos fuera del objetivo reducidos, lo que lo convierte en un candidato prometedor para el desarrollo terapéutico .
Propiedades
Fórmula molecular |
C28H27F3N6OS2 |
|---|---|
Peso molecular |
584.7 g/mol |
Nombre IUPAC |
1-[[2-[3-[(Z)-N-(1,3-benzothiazol-2-ylamino)-C-(trifluoromethyl)carbonimidoyl]-1-ethylindol-5-yl]-1,3-thiazol-4-yl]methyl]piperidin-4-ol |
InChI |
InChI=1S/C28H27F3N6OS2/c1-2-37-15-21(25(28(29,30)31)34-35-27-33-22-5-3-4-6-24(22)40-27)20-13-17(7-8-23(20)37)26-32-18(16-39-26)14-36-11-9-19(38)10-12-36/h3-8,13,15-16,19,38H,2,9-12,14H2,1H3,(H,33,35)/b34-25- |
Clave InChI |
HEUKTBHROASCCI-NQUVTRGKSA-N |
SMILES isomérico |
CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCC(CC4)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C(F)(F)F |
SMILES canónico |
CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCC(CC4)O)C(=NNC5=NC6=CC=CC=C6S5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,4S)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12415683.png)
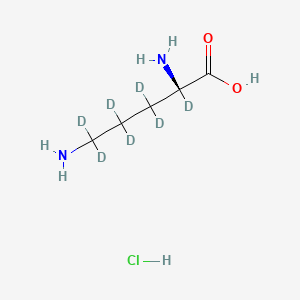

![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)
